5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid pinacol ester
Overview
Description
5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid pinacol ester is a boronic ester compound with the molecular formula C15H21BClFO3 and a molecular weight of 314.59 g/mol . It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
Mechanism of Action
Target of Action
Boronic esters, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .
Mode of Action
The compound, being a boronic ester, is likely to interact with its targets through the boron atom. The boron atom can form reversible covalent bonds with biological targets, which can lead to changes in the target’s function . .
Biochemical Pathways
The compound is likely involved in the Suzuki-Miyaura cross-coupling reaction, a widely-used carbon-carbon bond-forming reaction . This reaction involves the transmetalation of an organoboron compound to a palladium complex, followed by reductive elimination to form the coupled product . .
Pharmacokinetics
Boronic esters are generally known to be stable and resistant to metabolic degradation . The compound’s bioavailability would depend on factors such as its solubility, permeability, and stability in the physiological environment.
Result of Action
The ability of boronic esters to form reversible covalent bonds with biological targets can lead to changes in the function of these targets .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH can significantly influence the rate of hydrolysis of boronic esters . Therefore, the physiological environment can impact the compound’s stability and its interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid pinacol ester typically involves the reaction of 5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Hydrolysis: The ester can be hydrolyzed to the boronic acid under acidic or basic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Phenols: Formed in oxidation reactions.
Boronic Acids: Formed in hydrolysis reactions.
Scientific Research Applications
5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid pinacol ester is widely used in scientific research, including:
Organic Synthesis: As a reagent in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Medicinal Chemistry: For the synthesis of pharmaceutical intermediates and active compounds.
Material Science: In the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine .
- Phenylboronic Acid Pinacol Ester .
Uniqueness
5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid pinacol ester is unique due to its specific substituents, which provide distinct electronic and steric properties. These properties make it particularly useful in selective cross-coupling reactions and in the synthesis of complex organic molecules .
Biological Activity
5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in the field of medicinal chemistry and organic synthesis. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are essential for constructing complex organic molecules. Understanding its biological activity is crucial for its application in drug development and other biochemical processes.
- Molecular Formula : C15H22BClF3O3
- Molecular Weight : 314.6 g/mol
- CAS Number : 1256360-16-3
The biological activity of this compound primarily involves its interaction with various biomolecules through the formation of covalent bonds. This compound can act as a Michael acceptor, which allows it to participate in various biochemical reactions, including those involving reactive oxygen species (ROS) and cellular signaling pathways.
Biological Activity Overview
- Antitumor Activity : Preliminary studies indicate that boronic acid derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. The presence of chlorine and fluorine substituents may enhance the compound's reactivity and selectivity towards tumor cells.
- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming covalent bonds with active site residues. This property can be exploited for developing enzyme inhibitors that target specific pathways in cancer or inflammatory diseases.
- Cellular Effects : The compound has been observed to influence cellular metabolism and oxidative stress responses, potentially leading to apoptosis in cancer cells.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Antitumor Activity | Cytotoxicity against B16 melanoma cells | |
Enzyme Inhibition | Inhibition of serine proteases | |
Cellular Metabolism | Modulation of oxidative stress responses |
Case Study 1: Cytotoxicity Against Melanoma Cells
A study evaluated the cytotoxic effects of various boronic acid derivatives, including this compound, on B16 melanoma cells. The results indicated a significant reduction in cell viability, suggesting potential use as an anticancer agent. The mechanism was linked to the compound's ability to induce oxidative stress within the cells, leading to apoptosis.
Case Study 2: Enzyme Inhibition Studies
Another research focused on the inhibition of thymidylate synthase by boronic acid derivatives. The study showed that compounds similar to this compound effectively inhibited enzyme activity, providing insights into their potential as therapeutic agents targeting DNA synthesis in cancer cells.
Properties
IUPAC Name |
2-(5-chloro-2-fluoro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BClFO3/c1-9(2)19-13-8-12(18)10(7-11(13)17)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LROXRWKYPPUGRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC(C)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BClFO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401123780 | |
Record name | 1,3,2-Dioxaborolane, 2-[5-chloro-2-fluoro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401123780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-71-9 | |
Record name | 1,3,2-Dioxaborolane, 2-[5-chloro-2-fluoro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-71-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-[5-chloro-2-fluoro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401123780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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